3-Pyrrolidinyl acetate hydrochloride
Overview
Description
3-Pyrrolidinyl acetate hydrochloride is a chemical compound with the CAS Number: 1219949-49-1 . It has a molecular weight of 165.62 . The IUPAC name for this compound is pyrrolidin-3-yl acetate hydrochloride .
Synthesis Analysis
The synthesis of pyrrolidine derivatives has been widely studied. The pyrrolidine ring is a common nitrogen heterocycle used by medicinal chemists to create compounds for the treatment of human diseases . The synthetic strategies used can be categorized into two main types: ring construction from different cyclic or acyclic precursors, and functionalization of preformed pyrrolidine rings .Molecular Structure Analysis
The molecular structure of 3-Pyrrolidinyl acetate hydrochloride is characterized by a five-membered pyrrolidine ring . This saturated scaffold is of great interest due to its ability to efficiently explore the pharmacophore space due to sp3-hybridization . The non-planarity of the ring leads to increased three-dimensional (3D) coverage, a phenomenon called “pseudorotation” .Chemical Reactions Analysis
The chemical reactions involving pyrrolidine derivatives are diverse and complex. The pyrrolidine ring can be constructed from different cyclic or acyclic precursors, or functionalized if the pyrrolidine ring is preformed .Scientific Research Applications
- 3-Pyrrolidinyl acetate hydrochloride has been investigated for its anticonvulsant effects. In studies, derivatives of this compound demonstrated favorable protection against seizures in animal models, particularly in the scPTZ (subcutaneous pentylenetetrazole) test . These findings suggest potential applications in treating epilepsy or related conditions.
- Researchers have explored the neuroprotective properties of 3-Pyrrolidinyl acetate hydrochloride . Its derivatives exhibited activity in the MES (maximal electroshock) test, indicating a possible role in protecting neurons from damage or dysfunction . Further investigations could explore its use in neurodegenerative diseases.
- The pyrrolidine ring’s stereogenicity—due to its chiral carbons—makes it valuable for designing enantioselective drugs. Different stereoisomers and spatial orientations of substituents can lead to varying biological profiles in drug candidates. Medicinal chemists can exploit this feature to create novel compounds with specific binding modes to proteins .
- The pyrrolidine ring serves as a versatile scaffold for drug discovery. Its sp³-hybridization allows efficient exploration of pharmacophore space. Additionally, the non-planarity of the ring (referred to as “pseudorotation”) contributes to three-dimensional coverage. Researchers have synthesized bioactive molecules based on this scaffold, including pyrrolizines, pyrrolidine-2-one, and pyrrolidine-2,5-diones .
- Incorporating heteroatomic saturated ring systems like pyrrolidine allows for structural diversity. Medicinal chemists strategically introduce heteroatoms to modify physicochemical properties, optimize ADME/Tox (absorption, distribution, metabolism, excretion, and toxicity), and enhance drug-like characteristics .
- Researchers construct pyrrolidine rings through various synthetic approaches:
Anticonvulsant Properties
Neuroprotective Potential
Chiral Synthesis and Drug Development
Scaffold for Medicinal Chemistry
Modification of Physicochemical Parameters
Synthetic Strategies
Safety and Hazards
Mechanism of Action
Target of Action
It is known that pyrrolidine derivatives can interact with a variety of biological targets, contributing to their diverse biological activities .
Mode of Action
The pyrrolidine ring, a key structural component of this compound, is known to contribute to the stereochemistry of the molecule and allows efficient exploration of the pharmacophore space due to sp3-hybridization . This could influence the compound’s interaction with its targets and any resulting changes.
Biochemical Pathways
Pyrrolidine derivatives are known to interact with various biochemical pathways, influencing their downstream effects .
Pharmacokinetics
The introduction of heteroatomic fragments in these molecules is known to modify physicochemical parameters and obtain the best adme/tox results for drug candidates .
Result of Action
Pyrrolidine derivatives are known to exhibit a range of biological activities, which could be attributed to their interaction with various biological targets .
Action Environment
The spatial orientation of substituents on the pyrrolidine ring can lead to a different biological profile of drug candidates, due to the different binding mode to enantioselective proteins .
properties
IUPAC Name |
pyrrolidin-3-yl acetate;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11NO2.ClH/c1-5(8)9-6-2-3-7-4-6;/h6-7H,2-4H2,1H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PFYOOYCOQZYSJW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC1CCNC1.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12ClNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
165.62 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Pyrrolidinyl acetate hydrochloride |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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